molecular formula C21H19FN2O5S B14798303 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B14798303
M. Wt: 430.5 g/mol
InChI Key: YZTYTLYTUWACDD-UHFFFAOYSA-N
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Description

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the nitration of fluorobenzene to form 4-fluoronitrobenzene, followed by reduction to obtain 4-fluoroaniline.

    Sulfonylation: The 4-fluoroaniline is then subjected to sulfonylation using sulfonyl chloride to form 4-{[(4-fluorophenyl)amino]sulfonyl}benzene.

    Coupling with Methoxyphenoxy Acetic Acid: The final step involves the coupling of the sulfonylated intermediate with 2-(2-methoxyphenoxy)acetic acid under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or phenolic derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}-2-[4-(2-methyl-2-propanyl)phenoxy]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19FN2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H19FN2O5S/c1-28-19-4-2-3-5-20(19)29-14-21(25)23-16-10-12-18(13-11-16)30(26,27)24-17-8-6-15(22)7-9-17/h2-13,24H,14H2,1H3,(H,23,25)

InChI Key

YZTYTLYTUWACDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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